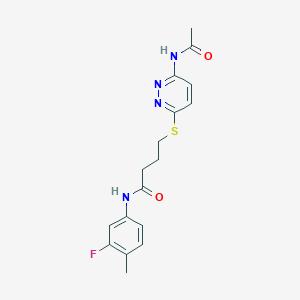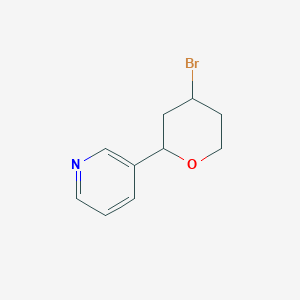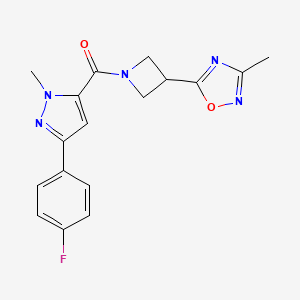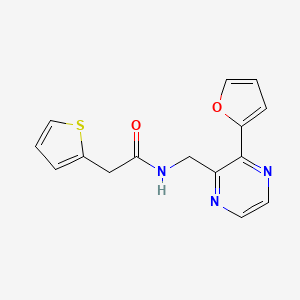![molecular formula C11H8F2N2O B2712198 2-[(2,5-Difluorophenyl)methoxy]pyrimidine CAS No. 2201211-10-9](/img/structure/B2712198.png)
2-[(2,5-Difluorophenyl)methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-Difluorophenyl)methoxy]pyrimidine, also known as DFP, is a synthetic compound that belongs to the pyrimidine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-cancer Applications
Pyrimidine-based compounds, including those with difluorophenyl groups, have shown extensive anticancer activities. These compounds act through various mechanisms, indicating their potential to interact with diverse enzymes, targets, or receptors. Such activities place pyrimidine derivatives at the forefront as potential future drug candidates for cancer treatment (Kaur et al., 2014).
Role in Purinergic Signaling
Research has identified P2 receptors as therapeutic targets associated with disorders like pain, neurodegeneration, and cancer. Pyrimidine derivatives are considered for the development of specific antagonist molecules for each receptor subtype, which could be new medicines to treat these disorders (Ferreira et al., 2019).
Anti-inflammatory Applications
Synthetic pyrimidine derivatives have been shown to exhibit significant in vitro anti-inflammatory activity. This highlights the potential of pyrimidine-based compounds in the design of new anti-inflammatory drugs (Gondkar et al., 2013).
Optoelectronic Materials
Quinazolines and pyrimidines, including derivatives with difluorophenyl groups, are recognized for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, such as “2-[(2,5-Difluorophenyl)methoxy]pyrimidine”, often interact with various biological targets. The specific targets would depend on the exact structure of the compound and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target of “2-[(2,5-Difluorophenyl)methoxy]pyrimidine”. Generally, pyrimidine derivatives can bind to their targets and modulate their activity, leading to downstream effects .
Biochemical Pathways
Pyrimidine derivatives can be involved in various biochemical pathways, depending on their specific targets. They may influence the synthesis of DNA and RNA, as pyrimidines are key components of these nucleic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-[(2,5-Difluorophenyl)methoxy]pyrimidine” would depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of “2-[(2,5-Difluorophenyl)methoxy]pyrimidine” would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "2-[(2,5-Difluorophenyl)methoxy]pyrimidine" .
Propiedades
IUPAC Name |
2-[(2,5-difluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-3-10(13)8(6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVAEUHZRZZDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)
![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)
![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)